molecular formula C40H26O16 B13740037 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid

5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13740037
M. Wt: 762.6 g/mol
InChI Key: TZBCUZVRECJNMG-UHFFFAOYSA-N
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Description

5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structure, followed by the introduction of carboxylic acid groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular pathways and biological activities. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Binaphthyl-6,6′-dicarboxylic acid: Similar in having multiple carboxylic acid groups and aromatic rings.

    Sulfur compounds: Share the ability to form stable compounds with various elements, though they differ in their specific chemical properties.

    Methylammonium lead halides:

Uniqueness

What sets 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid apart is its specific arrangement of carboxylic acid groups and aromatic rings, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C40H26O16

Molecular Weight

762.6 g/mol

IUPAC Name

5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C40H26O16/c1-15-29(17-3-21(33(41)42)11-22(4-17)34(43)44)31(19-7-25(37(49)50)13-26(8-19)38(51)52)16(2)32(20-9-27(39(53)54)14-28(10-20)40(55)56)30(15)18-5-23(35(45)46)12-24(6-18)36(47)48/h3-14H,1-2H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

TZBCUZVRECJNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

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